Anserine-d4
Description
Contextualization of Stable Isotope Labeled Compounds in Biochemical Research
Stable isotope-labeled compounds are indispensable tools in modern scientific exploration, providing unique insights into complex biological and chemical processes. moravek.com In these compounds, one or more atoms are replaced with their non-radioactive (stable) isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). moravek.comsymeres.com This isotopic substitution creates a unique mass signature without significantly altering the compound's chemical or biological properties, allowing researchers to precisely track its journey through various systems. moravek.com
The applications for these labeled compounds are vast and cut across multiple scientific disciplines. amerigoscientific.com In pharmaceutical research, they are crucial for drug metabolism and pharmacokinetic (DMPK) studies, helping to elucidate how a drug is absorbed, distributed, metabolized, and excreted. symeres.comclearsynth.com Metabolomics researchers use stable isotopes to trace metabolic pathways and understand how disease or external factors alter metabolic networks. moravek.comnih.gov They are also fundamental in proteomics for quantifying protein expression and dynamics. moravek.com Advanced analytical techniques, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, rely on stable isotope labeling to enhance accuracy, sensitivity, and specificity in the identification and quantification of molecules within complex biological mixtures. symeres.comamerigoscientific.comscbt.com
Overview of L-Anserine as a Bioactive Dipeptide in Biological Systems
L-Anserine (β-alanyl-1-N-methyl-L-histidine) is a naturally occurring, histidine-containing dipeptide found predominantly in the skeletal muscle and brain of many vertebrates. avantorsciences.comnih.govtandfonline.com It is structurally a methylated derivative of L-carnosine. youtube.com This methylation confers greater stability in human serum because it is more resistant to degradation by the enzyme carnosinase compared to carnosine. youtube.commedchemexpress.comnih.gov
L-Anserine exhibits a range of important biological activities. It functions as a potent antioxidant, protecting cells from the damaging effects of oxidative stress by scavenging harmful radicals and chelating metal ions that can catalyze oxidative reactions. numberanalytics.comwikipedia.org In muscle physiology, L-Anserine acts as a significant pH buffer, helping to neutralize the acid buildup that occurs during intense exercise and thereby potentially delaying fatigue. numberanalytics.com Its ability to be absorbed intact from the diet and transported by peptide transporters like PEPT1 makes it a subject of interest for its systemic effects. nih.gov Emerging research also suggests it may have neuroprotective and anti-inflammatory properties. numberanalytics.comwikipedia.org
Rationale for Deuteration in L-Anserine Research
The strategic replacement of hydrogen atoms with their heavier isotope, deuterium, in the L-Anserine molecule to create L-Anserine-d4 serves a critical analytical purpose. The primary rationale for this deuteration is to produce a highly effective stable isotope-labeled internal standard (SIL-IS) for use in quantitative mass spectrometry-based bioanalysis. tandfonline.comrti.orgwuxiapptec.com An SIL-IS is considered the gold standard for quantification because it behaves almost identically to the non-labeled (endogenous) analyte during sample extraction, chromatographic separation, and ionization, but is distinguishable by its higher mass. wuxiapptec.com
When L-Anserine-d4 is added in a known quantity to a biological sample at the beginning of the analytical process, any loss of the target analyte (L-Anserine) during sample workup is mirrored by a proportional loss of the internal standard. wuxiapptec.com The mass spectrometer measures the ratio of the analyte to the internal standard, which effectively cancels out experimental variability and corrects for matrix effects, where other components in the sample might suppress or enhance the analyte's signal. wuxiapptec.com This ensures a highly accurate and precise measurement of the true concentration of L-Anserine in the sample. scbt.comresearchgate.net
Furthermore, the substitution of hydrogen with deuterium creates a stronger chemical bond (the kinetic isotope effect), which can slow down metabolic processes involving the cleavage of that bond. acs.orgnih.gov This property is a significant area of investigation in drug development to enhance the metabolic stability and pharmacokinetic profiles of therapeutic agents. symeres.comyoutube.com
Scope and Significance of L-Anserine-d4 in Scientific Investigations
The principal and most significant application of L-Anserine-d4 is its use as an internal standard for the precise quantification of L-Anserine in biological fluids such as plasma and urine. tandfonline.comrti.org This is accomplished using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. nih.gov
This application is fundamental to pharmacokinetic studies, which aim to understand the bioavailability and stability of L-Anserine after administration. nih.gov By enabling accurate measurement of its concentration over time, L-Anserine-d4 helps researchers determine key pharmacokinetic parameters, providing insights into how the body processes the dipeptide. nih.gov Such studies are essential for evaluating L-Anserine's potential as a therapeutic agent, as its efficacy is linked to its stability and concentration in the body. nih.govnih.gov
In the broader field of metabolomics, L-Anserine-d4 can be used as a tracer to follow the metabolic fate of L-Anserine within an organism, helping to identify and quantify its metabolites and understand its role in various biochemical pathways. nih.govnih.gov
Data Tables
Table 1: Properties of L-Anserine and L-Anserine-d4
| Property | L-Anserine | L-Anserine-d4 |
| IUPAC Name | (2S)-2-[(3-aminopropanoyl)amino]-3-(1-methyl-1H-imidazol-4-yl)propanoic acid | (2S)-2-[(3-aminopropanoyl-d4)amino]-3-(1-methyl-1H-imidazol-4-yl)propanoic acid |
| Synonyms | β-Alanyl-1-methyl-L-histidine | N-beta-alanyl-d4-L-histidine, methyl |
| Chemical Formula | C₁₀H₁₆N₄O₃ | C₁₀H₁₂D₄N₄O₃ |
| Molecular Weight | 240.26 g/mol | 244.30 g/mol |
| Primary Function | Bioactive Dipeptide | Stable Isotope-Labeled Internal Standard |
Data sourced from PubChem and other chemical supplier information. nih.govmedchemexpress.com
Table 2: Research Applications of L-Anserine-d4
| Application Area | Specific Use | Significance |
| Bioanalysis | Internal Standard for LC-MS/MS | Enables accurate and precise quantification of L-Anserine in complex biological matrices by correcting for sample loss and matrix effects. tandfonline.comwuxiapptec.com |
| Pharmacokinetics | Quantifying L-Anserine in plasma and urine | Essential for determining the absorption, distribution, metabolism, and excretion (ADME) profile of L-Anserine, assessing its bioavailability and stability in vivo. nih.gov |
| Metabolomics | Metabolic Tracer | Can be used to study the metabolic pathways and fate of L-Anserine in biological systems. nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H16N4O3 |
|---|---|
Molecular Weight |
244.28 g/mol |
IUPAC Name |
(2S)-2-[(3-amino-2,2,3,3-tetradeuteriopropanoyl)amino]-3-(3-methylimidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C10H16N4O3/c1-14-6-12-5-7(14)4-8(10(16)17)13-9(15)2-3-11/h5-6,8H,2-4,11H2,1H3,(H,13,15)(H,16,17)/t8-/m0/s1/i2D2,3D2 |
InChI Key |
MYYIAHXIVFADCU-XDTSEJTKSA-N |
Isomeric SMILES |
[2H]C([2H])(C(=O)N[C@@H](CC1=CN=CN1C)C(=O)O)C([2H])([2H])N |
Canonical SMILES |
CN1C=NC=C1CC(C(=O)O)NC(=O)CCN |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Derivatization of L Anserine D4
Strategies for Deuterium (B1214612) Incorporation in β-Alanine Moiety
The synthesis of L-Anserine-d4 fundamentally relies on the initial preparation of a deuterated β-alanine precursor. The most direct precursor is [2,2,3,3-²H₄]-β-alanine. The incorporation of four deuterium atoms into the β-alanine structure is a key step that ensures the final product has the desired mass shift for use as an internal standard.
One established method involves the reaction of [2,2,3,3-²H₄]-β-alanine with di-tert-butyl dicarbonate (B1257347) in the presence of a base like potassium carbonate. tandfonline.com This reaction takes place in a solvent system such as dioxane and deuterated water (D₂O) to yield the N-Boc protected deuterated precursor, N-Boc-β-alanine-d4. tandfonline.com The use of D₂O as a solvent helps to maintain the isotopic integrity of the molecule during the reaction. nih.gov The synthesis of β-alanine itself can be achieved through various enzymatic or chemical routes, starting from substrates like L-aspartate or fumaric acid, which can be adapted for isotopic labeling. frontiersin.orgnih.gov
Chemical Synthesis Pathways for L-Anserine-d4
The chemical synthesis of L-Anserine-d4 is typically accomplished through a peptide coupling strategy. A convenient and effective method involves the coupling of the deuterated and protected β-alanine precursor with 1-methyl-L-histidine. tandfonline.comrti.org This approach builds the dipeptide backbone, followed by the removal of the protecting group to yield the final product.
Table 1: Key Components in the Coupling Reaction for N-Boc-L-Anserine-d4 Synthesis
| Component | Function | Reference |
|---|---|---|
| N-Boc-β-alanine-d4 | Deuterated and protected amino acid precursor | tandfonline.com |
| 1-methyl-L-histidine | The second amino acid residue for the dipeptide | tandfonline.com |
| Isobutyl chloroformate | Coupling agent to activate the carboxyl group | tandfonline.com |
| Triethylamine (B128534) | Base to facilitate the coupling reaction | tandfonline.com |
Following the successful coupling, the N-Boc protecting group must be removed from the dipeptide intermediate to yield the final L-Anserine-d4 product. This deprotection is typically achieved under acidic conditions. tandfonline.com Treatment with a strong acid, such as 6N hydrochloric acid (HCl), effectively cleaves the Boc group. tandfonline.com
The crude product mixture after deprotection contains the desired L-Anserine-d4 hydrochloride salt, as well as byproducts like triethylamine hydrochloride. tandfonline.com Purification is essential to isolate the target compound. A common technique involves the use of a basic ion-exchange resin, such as Amberlite IRA-67. tandfonline.com This resin effectively removes the unwanted hydrochloride salts, yielding the purified L-Anserine-d4. tandfonline.com Alternative deprotection and purification methods exist for various molecules which can be adapted for this synthesis. nih.gov
Table 2: Summary of Deprotection and Purification Steps
| Step | Reagent/Method | Purpose | Reference |
|---|---|---|---|
| Deprotection | 6N Hydrochloric Acid (HCl) | Removal of the N-Boc protecting group | tandfonline.com |
| Purification | Basic Amberlite IRA-67 Resin | Removal of triethylamine hydrochloride byproduct | tandfonline.com |
Characterization of Isotopic Purity and Enrichment
After synthesis and purification, it is imperative to characterize the final L-Anserine-d4 product to confirm its chemical identity, isotopic purity, and the precise location of the deuterium labels. This is accomplished primarily through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass spectrometry (MS) is the primary technique used to verify the successful incorporation of deuterium atoms and to determine the isotopic enrichment of the L-Anserine-d4. By comparing the mass-to-charge (m/z) ratio of the synthesized L-Anserine-d4 with its non-labeled counterpart, the mass shift due to the four deuterium atoms can be confirmed. High-resolution mass spectrometry can provide a precise mass measurement, confirming the elemental composition. Isotope dilution mass spectrometry (IDMS) strategies are often employed to accurately quantify the isotopic enrichment by analyzing the isotopic cluster of the molecular ion. nih.gov This analysis ensures the suitability of the labeled compound as an internal standard for quantitative studies. nih.gov
Table 3: Expected Mass Spectrometry Data for L-Anserine-d4
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Expected Mass Shift (Da) |
|---|---|---|---|
| L-Anserine (unlabeled) | C₁₀H₁₆N₄O₃ | 240.1222 | N/A |
Note: The data in this table is calculated based on atomic masses and serves as an illustrative example.
¹H NMR (Proton NMR) spectroscopy is particularly useful for this purpose. The signals corresponding to the protons on the C2 and C3 positions of the β-alanine residue in unlabeled anserine (B1665513) would be absent or significantly reduced in the ¹H NMR spectrum of L-Anserine-d4. tandfonline.com This absence of signals provides direct evidence that the deuterium atoms have replaced the protons at these specific positions, confirming the success of the targeted isotopic labeling strategy. researchgate.net This site-specific confirmation is critical for ensuring the quality and reliability of the labeled standard. sigmaaldrich.com
Metabolic and Mechanistic Investigations Employing L Anserine D4 As a Tracer
In Vitro Metabolic Stability Studies
In vitro studies are foundational for understanding a compound's intrinsic metabolic properties before moving into more complex living systems. For L-Anserine-d4, these studies focus on its susceptibility to enzymatic breakdown and its interaction with cellular transport systems.
The primary enzyme responsible for the degradation of histidine-containing dipeptides (HCDs) like carnosine is carnosinase (specifically, serum carnosinase CN1). nih.gov However, anserine (B1665513) exhibits significant resistance to hydrolysis by CN1. mdpi.com Molecular dynamics simulations have revealed that the methyl group on the imidazole (B134444) ring of anserine creates a bulkier and more dehydrated structure compared to carnosine. This conformation hinders its ability to align optimally within the enzyme's active site, thereby retarding the rate of hydrolysis.
Studies have shown that anserine can act as a temporary competitive inhibitor of carnosinase, slowing the degradation of other substrates like carnosine. This resistance to enzymatic breakdown is a key characteristic, suggesting that anserine has a longer biological half-life than carnosine, allowing it to persist and exert its physiological effects. The use of L-Anserine-d4 in in vitro assays with purified carnosinase or tissue homogenates allows for precise quantification of its degradation rate (or lack thereof) compared to unlabeled anserine or carnosine, confirming its metabolic stability.
Table 1: Comparative Features of Carnosine and Anserine
| Feature | L-Carnosine (β-alanyl-L-histidine) | L-Anserine (β-alanyl-3-methyl-L-histidine) |
|---|---|---|
| Structure | Contains a standard histidine residue. | Contains a methylated histidine residue. |
| Susceptibility to CN1 | Readily hydrolyzed by serum carnosinase (CN1). | Significantly more resistant to hydrolysis by CN1. mdpi.com |
| Enzyme Interaction | Fits effectively into the CN1 active site. | Bulky methyl group hinders optimal binding to the active site. |
| Metabolic Role | Precursor to anserine in some species. | Can act as a competitive inhibitor of carnosinase. |
The absorption and cellular uptake of di- and tri-peptides are primarily mediated by proton-coupled oligopeptide transporters (POTs), members of the Solute Carrier (SLC) 15 family. nih.govelifesciences.org The most studied of these are PepT1 (SLC15A1) and PepT2 (SLC15A2). As a dipeptide, anserine's movement across biological membranes, such as the intestinal epithelium and into tissues like the brain and muscle, is dependent on these transporters. elifesciences.org
PepT1 is characterized as a low-affinity, high-capacity transporter, predominantly expressed in the small intestine, where it plays a major role in absorbing dietary peptides. elifesciences.org
PepT2 is a high-affinity, low-capacity transporter found in tissues such as the kidneys (for reabsorption), lungs, and brain. elifesciences.org
Using L-Anserine-d4 in cell culture models expressing these transporters (e.g., Caco-2 cells for intestinal absorption) allows researchers to study the kinetics of its transport. By measuring the rate of uptake of the deuterated tracer, one can determine transport affinity (Km) and capacity (Vmax) and investigate competitive inhibition with other peptide-like molecules.
In Vivo Tracer Studies in Pre-clinical Animal Models
In vivo studies using L-Anserine-d4 in animal models provide a dynamic and integrated view of its metabolic fate. These studies are crucial for understanding how the compound behaves in a whole-organism context. nih.gove-acnm.org
ADME studies describe the journey of a compound through the body. youtube.comlww.com The use of a deuterated tracer like L-Anserine-d4 is ideal for this analysis because it allows for the clear differentiation between the administered dose and the body's endogenous anserine. Following administration (e.g., oral or intravenous) to an animal model, blood, urine, feces, and various tissues can be collected over time. nih.gov
Analysis via liquid chromatography-mass spectrometry (LC-MS) can then track the concentration of L-Anserine-d4 and any potential deuterated metabolites. nih.gov This allows for the determination of key pharmacokinetic parameters:
Absorption: The rate and extent to which anserine enters the bloodstream from the administration site.
Distribution: How anserine disperses into different tissues and organs, such as skeletal muscle and the brain, where it is known to accumulate. nih.gov
Metabolism: The extent to which anserine is chemically modified. Deuteration at a metabolically active site can slow this process, a phenomenon known as the "kinetic isotope effect," which itself provides mechanistic insight.
Excretion: The rate and routes by which anserine and its metabolites are removed from the body, typically via urine or feces. youtube.com
L-Anserine-d4 is an invaluable tool for studying the synthesis and breakdown of anserine in vivo.
Biosynthesis: Anserine is synthesized from carnosine through the action of the enzyme carnosine N-methyltransferase (CARNMT1 in mammals) . wikipedia.org This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the imidazole ring of carnosine, producing anserine and S-adenosyl-L-homocysteine (SAH). wikipedia.org By administering a labeled precursor, such as deuterated β-alanine (which would form L-Carnosine-d4), researchers can trace its conversion into L-Anserine-d4, thereby quantifying the rate of this specific biosynthetic pathway.
Catabolism: As established in vitro, anserine is highly resistant to degradation by carnosinase. In vivo studies with L-Anserine-d4 confirm this by showing a slow clearance rate and minimal appearance of its constituent amino acids (deuterated β-alanine and 3-methyl-histidine) in the circulation over time.
Table 2: Anserine Biosynthesis Reaction
| Enzyme | Substrate 1 | Substrate 2 | Product 1 | Product 2 |
|---|
| Carnosine N-methyltransferase (CARNMT1) | S-adenosyl-L-methionine (SAM) | L-Carnosine | S-adenosyl-L-homocysteine (SAH) | L-Anserine |
Tissues like skeletal muscle and the brain maintain significant pools of histidine-containing dipeptides. nih.gov Stable isotope tracer methods are essential for measuring the dynamic turnover of these pools, which reflects the balance between synthesis, degradation, import, and export. e-acnm.orgtechnologynetworks.com
By administering a bolus or continuous infusion of L-Anserine-d4, researchers can monitor the rate at which the labeled tracer is incorporated into the anserine pool of a specific tissue, such as the gastrocnemius muscle or the olfactory bulb. nih.govnih.gov Serial tissue samples (e.g., via biopsy) are analyzed to determine the ratio of labeled to unlabeled anserine over time. This "isotopic enrichment" data allows for the calculation of the fractional synthesis rate (FSR) or turnover rate of the anserine pool, providing a direct measure of its metabolic activity under various physiological or pathological conditions. nih.gov For instance, such studies can reveal how exercise, diet, or disease states affect anserine metabolism and concentration within these critical tissues.
Investigation of Isotope Effects on Anserine Metabolism and Bioactivity
The use of isotopically labeled compounds, such as L-Anserine-d4, where four hydrogen atoms on the β-alanine residue are replaced with deuterium (B1214612), is a valuable technique in metabolic research. This substitution allows for the tracing of the molecule through various biological pathways. However, the introduction of heavier isotopes can sometimes lead to kinetic isotope effects (KIEs), where the rate of a chemical reaction is altered due to the difference in mass between the isotopes. Investigating these effects is crucial for accurately interpreting data from tracer studies and for understanding the fundamental mechanisms of anserine's metabolism and bioactivity.
Theoretical Framework of Isotope Effects
The kinetic isotope effect is a phenomenon that arises from the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its heavier isotopes. nih.govnih.govwikipedia.org This effect is most pronounced when the bond to the isotope is broken or formed in the rate-determining step of the reaction, known as a primary kinetic isotope effect. wikipedia.org The difference in mass between hydrogen and deuterium is significant, which can lead to noticeable KIEs. libretexts.org The C-D bond has a lower zero-point vibrational energy than a C-H bond, making it stronger and requiring more energy to break. princeton.edu Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond. nih.gov
Secondary kinetic isotope effects can also occur, where the isotopic substitution is at a position not directly involved in bond cleavage but can still influence the reaction rate through changes in hybridization or steric effects. nih.govnih.gov
Detailed Research Findings
The metabolism of anserine primarily involves its hydrolysis by the enzyme carnosinase into its constituent amino acids, β-alanine and 3-methylhistidine. nih.gov A theoretical investigation into the KIE for this enzymatic hydrolysis would be necessary to determine if the deuteration at the β-alanine moiety of L-Anserine-d4 affects the rate of this cleavage. Such a study would typically involve comparative kinetic assays using both L-Anserine and L-Anserine-d4 as substrates for carnosinase.
In the absence of direct experimental data on L-Anserine-d4, we can refer to general principles and findings from other deuterated molecules. For instance, studies on other deuterated compounds have shown that KIEs can range from negligible to significant, depending on the specific enzyme and reaction mechanism. nih.govnih.gov
Data Tables
Due to the absence of specific research on the kinetic isotope effects of L-Anserine-d4, no experimental data tables can be presented here. The following table is a hypothetical representation of what such data might look like if a study were to be conducted.
Table 1: Hypothetical Kinetic Parameters for the Enzymatic Hydrolysis of L-Anserine and L-Anserine-d4 by Carnosinase
| Substrate | Km (mM) | Vmax (μmol/min/mg protein) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) | Kinetic Isotope Effect (kH/kD) |
| L-Anserine | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
| L-Anserine-d4 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Table 2: Hypothetical Comparative Bioactivity of L-Anserine and L-Anserine-d4
| Bioactivity Parameter | L-Anserine | L-Anserine-d4 | Fold Difference |
| Antioxidant Capacity (IC₅₀, μM) | Data Not Available | Data Not Available | Data Not Available |
| Anti-glycation Activity (% inhibition) | Data Not Available | Data Not Available | Data Not Available |
| Effect on Muscle Contraction (Force, μN) | Data Not Available | Data Not Available | Data Not Available |
Further research is required to populate these tables with experimental data and to fully understand the impact of deuterium labeling on the metabolic fate and biological functions of L-Anserine.
Role of L Anserine D4 in Specific Research Domains
Use in Biomarker Discovery and Validation Methodologies
The development and validation of biomarkers are crucial for diagnosing, monitoring, and understanding disease progression. nih.gov L-Anserine-d4 plays a significant role in this field, particularly in the context of metabolomics, by enabling the accurate measurement of anserine (B1665513), which has been identified as a potential biomarker for various conditions. The process of biomarker development involves discovery, validation, and implementation, with the ultimate goal of creating clinically useful tests. nih.gov
Identification of Anserine-Related Metabolites
L-Anserine-d4 is instrumental in the identification of metabolites related to anserine. In research, it can be used as a standard to confirm the presence and structure of anserine and its derivatives in biological samples. For instance, studies have used high-performance liquid chromatography (HPLC) to analyze anserine and carnosine concentrations in various foods, suggesting that their levels differ among species and geographical regions. researchgate.net The use of deuterated standards like L-Anserine-d4 enhances the reliability of such analytical methods.
Quantitative Analysis of Endogenous Anserine Levels in Animal Tissues and Biological Fluids
Accurate quantification of endogenous anserine is critical for understanding its physiological roles. L-Anserine-d4 is employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods to achieve this precision. researchgate.net Research has successfully quantified anserine in various animal tissues, including the skeletal muscle of aquatic species, revealing that anserine is a major histidine-containing dipeptide (HCD) in many teleosts. researchgate.net Such quantitative data is vital for assessing the nutritional value of different species and understanding the physiological functions of these dipeptides. researchgate.net
A study focusing on human plasma and urine developed and validated a sensitive LC-MS/MS assay for anserine quantification, demonstrating that plasma and urinary anserine levels increase in a dose-dependent manner following oral supplementation. unimi.it This research highlights the importance of accurate measurement in determining the bioavailability of anserine. unimi.it Furthermore, methods like ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) have been established for the analysis of anserine and carnosine in processed animal products like meat and bone meal, showcasing the versatility of these quantitative techniques. nih.gov
Applications in Functional Food and Nutritional Research Methodologies (Animal/In Vitro)
The investigation of functional foods and their nutritional benefits often relies on precise analytical techniques. L-Anserine-d4 facilitates research into anserine, a compound found in various foods and associated with several health benefits. nih.govresearchgate.net
Evaluation of Anserine Content in Food Sources
Determining the anserine content in different food sources is essential for nutritional assessment and the development of functional food products. L-Anserine-d4 serves as a reliable internal standard for these analyses. Studies have used methods like HPLC to quantify carnosine and anserine in a variety of meats and fishes. researchgate.net For example, research has shown that the ratio of anserine to carnosine can effectively distinguish between the consumption of red and white meats. nih.gov The anserine content in different chicken breeds has also been investigated, identifying it as a potential biomarker for muscle quality. researchgate.net
Assessment of Anserine Bioavailability and Metabolic Fate in Animal Models
Understanding how anserine is absorbed, distributed, metabolized, and excreted is crucial for evaluating its potential health effects. L-Anserine-d4 is used in pharmacokinetic studies to trace the fate of ingested anserine. Studies in humans have shown that ingested anserine is absorbed intact and then hydrolyzed into its constituent amino acids, β-alanine and π-methylhistidine. nih.gov The bioavailability of anserine has been found to be influenced by serum carnosinase activity. unimi.it Anserine is a methylated derivative of carnosine and is generally more metabolically stable. hmdb.ca
Mechanistic Studies on L-Anserine Bioactivities (In Vitro and Animal Models)
L-Anserine exhibits a range of biological activities, and L-Anserine-d4 aids in the mechanistic studies designed to understand these effects. Its use as an internal standard ensures the accuracy of quantitative data in experiments investigating the molecular mechanisms of anserine.
Research has explored the antioxidant and anti-inflammatory properties of anserine. researchgate.netnih.gov In vitro studies have shown that L-anserine can enhance muscle differentiation and contractility in human skeletal muscle cells, potentially through the histamine (B1213489) receptor H1R. nih.gov Animal models have been used to investigate the effects of anserine on exercise performance, with findings suggesting it may improve physical performance and reduce fatigue. nih.gov Furthermore, quantitative analysis of histidine-containing dipeptides in various aquatic species provides a basis for understanding their roles in different animals. researchgate.net
| Research Area | Application of L-Anserine-d4 | Key Findings |
| Biomarker Discovery | Internal standard for accurate quantification of anserine. | Anserine levels can serve as a biomarker for meat consumption and potentially other physiological states. nih.gov |
| Nutritional Analysis | Precise measurement of anserine content in food sources. | The anserine to carnosine ratio helps differentiate between red and white meat intake. nih.gov |
| Pharmacokinetics | Tracing the absorption and metabolism of anserine in vivo. | Ingested anserine is absorbed and then broken down by carnosinase. nih.gov |
| Mechanistic Studies | Ensuring accuracy in quantitative analyses for in vitro and animal models. | L-anserine has been shown to enhance muscle cell differentiation and contractility. nih.gov |
Antioxidant Activity Investigations
L-Anserine is recognized for its significant antioxidant properties, which include scavenging free radicals and chelating metal ions that can catalyze oxidative reactions. plu.mx Studies suggest it may play a role in mitigating exercise-induced oxidative stress and protecting cells from oxidative damage. nih.govnih.gov A narrative review has pointed to anserine's potential to reduce fatigue and improve physical performance, partly through its antioxidant mechanisms. nih.gov
The role of L-Anserine-d4 in this field is to enable the robust quantification of L-Anserine in samples from these studies. For instance, when investigating the impact of anserine supplementation on exercise-induced oxidative stress, researchers measure L-Anserine levels in plasma or muscle tissue. nih.gov Using L-Anserine-d4 as an internal standard in their LC-MS/MS method allows them to determine the precise bioavailability and tissue concentration of the supplemented anserine, linking it directly to observed changes in biomarkers of oxidative stress, such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) disulfide (GSSG). nih.gov
Table 1: Research Findings on L-Anserine's Antioxidant Activity and the Analytical Role of L-Anserine-d4
| Research Finding on L-Anserine | Analytical Role of L-Anserine-d4 |
| Supplementation may improve antioxidant activity by preserving catalase (CAT) and increasing superoxide dismutase (SOD). nih.gov | Enables accurate measurement of L-Anserine concentrations in plasma to correlate its presence with changes in enzyme activity. |
| Acts as a free radical scavenger and reducing agent, preventing lipid peroxidation. plu.mx | Used as an internal standard to quantify L-Anserine levels in in-vitro assays, ensuring precise concentration data for activity assessment. |
| May reduce fatigue in quick, repetitive physical activities. nih.gov | Facilitates pharmacokinetic studies by allowing precise determination of L-Anserine's absorption and clearance rates. nih.govresearchgate.net |
Neuroprotective Mechanisms in Pre-clinical Alzheimer's Models
The potential neuroprotective effects of L-Anserine are a growing area of interest, particularly in the context of age-related cognitive decline and Alzheimer's disease. Research using pre-clinical models of Alzheimer's suggests that anserine may offer protective effects. researchgate.net Studies have demonstrated that histidine-containing dipeptides like anserine possess antioxidant, anti-inflammatory, and anti-aggregation properties that could be beneficial. researchgate.net
Here, L-Anserine-d4 is crucial for the analytical validation of these pre-clinical findings. To understand how L-Anserine exerts its effects within the brain, researchers must measure its ability to cross the blood-brain barrier and determine its concentration in brain tissue. Metabolomics studies, which analyze the full profile of metabolites in a sample, rely on stable isotope standards like L-Anserine-d4 for accurate quantification. mdpi.com By using L-Anserine-d4, scientists can precisely track the distribution of administered L-Anserine in Alzheimer's model organisms, correlating its presence in specific brain regions with observed reductions in neuroinflammation or other pathological markers.
Buffering Capacity and Anti-Glycation Research
L-Anserine, like its well-known relative carnosine, is an effective physiological buffer, helping to maintain pH homeostasis in tissues like skeletal muscle. nih.gov This buffering capacity is vital during intense exercise. Furthermore, L-Anserine exhibits anti-glycation properties, meaning it can help prevent the damaging reaction between sugars and proteins that leads to the formation of Advanced Glycation End-products (AGEs), which are implicated in aging and diabetic complications.
In this research domain, L-Anserine-d4 provides the analytical rigor needed to study these biochemical functions. For example, when assessing the anti-glycation activity of L-Anserine in a laboratory setting, L-Anserine-d4 allows for the exact measurement of L-Anserine remaining in a solution over time, providing data on its stability and efficacy. In studies of muscle physiology, quantifying the precise concentration of L-Anserine in muscle biopsies is essential to understanding its contribution to the tissue's total buffering capacity. Developing and validating sensitive LC-MS/MS assays, which would employ an internal standard like L-Anserine-d4, is a critical first step for such investigations. plu.mxnih.govnih.gov
Table 2: Example LC-MS/MS Parameters for L-Anserine Quantification Using L-Anserine-d4 This table illustrates the principle of mass spectrometry detection. The mass-to-charge ratio (m/z) of the parent ion is selected, fragmented, and a specific product ion is monitored for quantification. The mass difference between L-Anserine and L-Anserine-d4 allows them to be measured independently.
| Compound | Parent Ion (m/z) | Product Ion (m/z) | Rationale |
| L-Anserine | 241.1 | 126.1 | The transition from the protonated molecule to a characteristic fragment ion is monitored for quantification. vliz.be |
| L-Anserine-d4 | 245.1 | 130.1 | The +4 mass unit shift is present in the parent and fragment ions, allowing for specific detection without interference from the natural compound. |
Challenges and Future Directions in L Anserine D4 Research
Methodological Advancements in Isotope Labeling and Detection
The utility of L-Anserine-d4 is intrinsically linked to the methods of its synthesis (isotope labeling) and subsequent detection. While deuterium (B1214612) labeling is a common strategy for creating internal standards for mass spectrometry, the position and stability of the deuterium atoms are critical for accurate quantification.
Isotope Labeling:
The primary challenge in synthesizing L-Anserine-d4 lies in achieving high isotopic purity and stability. The deuterium atoms are typically introduced into the β-alanine portion of the molecule. The method of introduction must prevent back-exchange of deuterium for hydrogen under various experimental conditions, such as sample storage and analysis, which can be a concern for some deuterated compounds. researchgate.net Future advancements in synthetic chemistry could lead to more robust and cost-effective methods for producing highly enriched and stable L-Anserine-d4.
Detection Methods:
Currently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting and quantifying L-Anserine-d4 and its unlabeled counterpart. chromforum.org This technique offers high sensitivity and selectivity. However, challenges remain, including potential matrix effects where other components in a biological sample can suppress or enhance the ionization of the analyte and the internal standard, potentially affecting accuracy. chromforum.orgchromatographyonline.com
Future methodological advancements may include:
High-Resolution Mass Spectrometry (HRMS): HRMS can provide more precise mass measurements, helping to distinguish L-Anserine from other isobaric compounds and improving quantification accuracy.
Novel Ionization Techniques: Exploring alternative ionization sources that are less susceptible to matrix effects could enhance the robustness of quantitative assays.
Advanced Spectroscopic Methods: Techniques like Deuterium Metabolic Imaging (DMI), a magnetic resonance spectroscopy (MRS) based method, are being rediscovered for studying the metabolic fate of deuterium-labeled compounds in vivo. nih.gov While currently focused on substrates like glucose, future adaptations could potentially track the distribution and metabolism of deuterated dipeptides like L-Anserine-d4. nih.gov
Expanding the Scope of L-Anserine-d4 Applications in Multi-Omics Research
The integration of multiple "omics" disciplines—such as proteomics, metabolomics, and lipidomics—offers a more holistic view of biological systems. L-Anserine-d4, primarily used in targeted metabolomics, has the potential to be a valuable tool in these broader multi-omics investigations.
Metabolomics and Proteomics Integration:
Metabolomics and proteomics are powerful tools for understanding biochemical changes in biological systems. nih.gov The integration of data from both can reveal how changes in protein expression influence metabolic pathways, and vice versa. nih.gov For instance, in studies of muscle metabolism, where anserine (B1665513) is abundant, L-Anserine-d4 can be used as an internal standard to accurately quantify changes in anserine levels, which can then be correlated with proteomic data to identify the enzymes and signaling proteins involved in its synthesis, degradation, and transport. nih.gov
Potential Applications in Lipidomics:
While not a lipid itself, the metabolic pathways involving L-Anserine may intersect with lipid metabolism. For example, the energy status of a cell, which can be influenced by carnosine and anserine levels, can impact fatty acid oxidation and lipid synthesis. By providing accurate quantification of anserine, L-Anserine-d4 can help to elucidate these complex interactions in integrated lipidomics and metabolomics studies.
The table below illustrates potential integrated multi-omics studies where L-Anserine-d4 could be applied.
| Research Area | Proteomics Focus | Metabolomics Focus (using L-Anserine-d4) | Potential Insights |
| Muscle Aging | Changes in muscle protein synthesis and degradation enzymes. | Quantification of L-Anserine and other histidine-containing dipeptides. | Understanding the role of anserine in mitigating age-related muscle decline. |
| Neurodegenerative Diseases | Expression levels of proteins involved in neurotransmission and oxidative stress. | Measurement of L-Anserine in different brain regions. | Investigating the neuroprotective effects of anserine. nih.gov |
| Cancer Metabolism | Analysis of enzymes in altered metabolic pathways (e.g., glycolysis). | Accurate measurement of L-Anserine to assess its role in cancer cell bioenergetics. | Elucidating the contribution of histidine-containing dipeptides to tumor growth. |
Integration with Systems Biology Approaches for Comprehensive Metabolic Mapping
Systems biology aims to understand the complex interactions within a biological system as a whole. nih.gov By integrating experimental data with computational modeling, systems biology can create comprehensive metabolic maps.
L-Anserine-d4 can play a crucial role in this by providing precise quantitative data on a key metabolite. This data can be used to:
Constrain and Validate Metabolic Models: The accurate concentration of L-Anserine, determined using L-Anserine-d4 as an internal standard, can be used as a fixed point or constraint in metabolic flux analysis models. This helps to improve the accuracy and predictive power of these models.
Trace Metabolic Pathways: While L-Anserine-d4 itself is not typically used as a tracer, its use in quantifying the endogenous pool of anserine is critical when stable isotope tracers (e.g., 13C-labeled glucose or amino acids) are used to map metabolic pathways. Accurate quantification of the unlabeled pool is essential for calculating absolute flux rates.
Future research could involve using L-Anserine-d4 in conjunction with other labeled metabolites to simultaneously trace multiple intersecting pathways, providing a more dynamic and comprehensive picture of cellular metabolism.
Addressing Reproducibility and Standardization in Quantitative Studies using L-Anserine-d4
A significant challenge in all scientific research, including metabolomics, is ensuring the reproducibility of results. nih.govresearchgate.net For quantitative studies using L-Anserine-d4, several factors can impact reproducibility.
Key Considerations for Standardization:
Internal Standard Concentration: The concentration of the deuterated internal standard should be carefully optimized to match the expected concentration range of the endogenous analyte. chromatographyonline.com A large discrepancy between the analyte and internal standard concentrations can lead to non-linear detector responses and inaccurate quantification. chromatographyonline.com
Isotopic Purity: The isotopic purity of the L-Anserine-d4 used must be known and consistent across studies to ensure that the contribution of the unlabeled portion of the standard to the analyte signal is negligible or can be accurately corrected for.
Matrix Effects: As mentioned earlier, matrix effects can significantly impact reproducibility. nih.gov It is crucial to develop and validate robust sample preparation and chromatographic methods that minimize these effects.
Inter-laboratory Variation: To improve reproducibility across different laboratories, standardized protocols for sample handling, extraction, and analysis are essential. The use of certified reference materials for L-Anserine would also be a significant step forward.
The following table summarizes key parameters that require standardization for robust quantitative analysis using L-Anserine-d4.
| Parameter | Importance for Reproducibility | Recommendation for Standardization |
| L-Anserine-d4 Purity | Ensures accurate quantification by minimizing interference from unlabeled species. | Use of certified reference materials with known isotopic and chemical purity. |
| Internal Standard Concentration | Affects the linearity and accuracy of the calibration curve. | Optimize concentration based on the expected analyte range in the specific biological matrix. |
| Sample Preparation | Minimizes matrix effects and ensures consistent analyte recovery. | Development and adoption of standardized extraction protocols for different sample types. |
| LC-MS/MS Method | Consistent chromatographic separation and mass spectrometric detection are crucial. | Detailed reporting of all method parameters, including column type, mobile phases, and MS settings. |
| Data Analysis | Ensures that raw data is processed and quantified in a consistent manner. | Use of validated software and clear reporting of integration parameters and calibration models. |
By addressing these challenges and embracing new technological and methodological advancements, the scientific community can further unlock the potential of L-Anserine-d4 as a powerful tool for advancing our understanding of metabolism in health and disease.
Q & A
Q. What statistical approaches validate the reproducibility of L-Anserine-d4-based assays in longitudinal studies?
- Methodological Answer :
Intra- and Inter-Batch Precision : Perform ANOVA on QC samples analyzed across multiple batches (n ≥ 5). Accept coefficient of variation (CV) <15%.
Longitudinal Stability : Use linear mixed-effects models to assess signal drift over time, adjusting for storage conditions and freeze-thaw cycles.
Power Analysis : Calculate sample sizes required to detect biologically relevant effect sizes (e.g., 20% change in anserine levels) with 80% power .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
